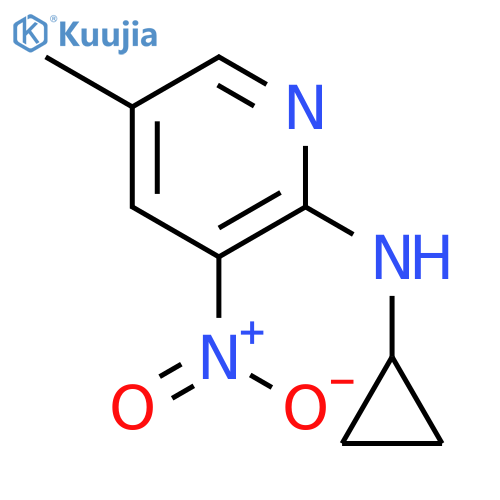Cas no 1033202-65-1 (2-Cyclopropylamino-5-methyl-3-nitropyridine)

1033202-65-1 structure
商品名:2-Cyclopropylamino-5-methyl-3-nitropyridine
CAS番号:1033202-65-1
MF:C9H11N3O2
メガワット:193.202541589737
MDL:MFCD10699715
CID:857242
PubChem ID:46738807
2-Cyclopropylamino-5-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chlorophenethylamine
- RARECHEM AL BW 0056
- TIMTEC-BB SBB004018
- P-CHLOROPHENETHYLAMINE
- 2-(P-CHLOROPHENYL)ETHYLAMINE
- 2-(4-CHLOROPHENYL)ETHANAMINE
- 2-(4-CHLOROPHENYL)ETHYLAMINE
- 1-AMINO-2-(4-CHLOROPHENYL)ETHANE
- 1-(2-AMINOETHYL)-4-CHLOROBENZENE
- 2-Cyclopropylamino-5-methyl-3-nitropyridine
- N-cyclopropyl-5-methyl-3-nitropyridin-2-amine
- DTXSID10674458
- SB53305
- DB-365028
- BS-26128
- 1033202-65-1
- AKOS006303443
- MFCD10699715
-
- MDL: MFCD10699715
- インチ: InChI=1S/C9H11N3O2/c1-6-4-8(12(13)14)9(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
- InChIKey: RYYZDVJHHQGCAS-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 193.08500
- どういたいしつりょう: 193.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 70.7Ų
じっけんとくせい
- 密度みつど: 1.384±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.21 g/l)(25ºC)、
- PSA: 70.74000
- LogP: 2.46870
2-Cyclopropylamino-5-methyl-3-nitropyridine セキュリティ情報
2-Cyclopropylamino-5-methyl-3-nitropyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Cyclopropylamino-5-methyl-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB274272-25g |
2-Cyclopropylamino-5-methyl-3-nitropyridine, 98%; . |
1033202-65-1 | 98% | 25g |
€858.00 | 2025-02-17 | |
| Apollo Scientific | OR902003-1g |
2-Cyclopropylamino-5-methyl-3-nitropyridine |
1033202-65-1 | 98% | 1g |
£90.00 | 2025-02-20 | |
| TRC | C986615-250mg |
2-Cyclopropylamino-5-methyl-3-nitropyridine |
1033202-65-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C986615-500mg |
2-Cyclopropylamino-5-methyl-3-nitropyridine |
1033202-65-1 | 500mg |
$87.00 | 2023-05-18 | ||
| Chemenu | CM172541-25g |
2-Cyclopropylamino-5-methyl-3-nitropyridine |
1033202-65-1 | 95% | 25g |
$427 | 2021-08-05 | |
| Apollo Scientific | OR902003-5g |
2-Cyclopropylamino-5-methyl-3-nitropyridine |
1033202-65-1 | 98% | 5g |
£185.00 | 2025-02-20 | |
| Chemenu | CM172541-25g |
2-Cyclopropylamino-5-methyl-3-nitropyridine |
1033202-65-1 | 95% | 25g |
$427 | 2023-02-19 | |
| abcr | AB274272-1g |
2-Cyclopropylamino-5-methyl-3-nitropyridine, 98%; . |
1033202-65-1 | 98% | 1g |
€127.00 | 2025-02-17 | |
| A2B Chem LLC | AE20255-5g |
2-Cyclopropylamino-5-methyl-3-nitropyridine |
1033202-65-1 | 98% | 5g |
$52.00 | 2024-04-20 | |
| A2B Chem LLC | AE20255-100g |
2-Cyclopropylamino-5-methyl-3-nitropyridine |
1033202-65-1 | 98% | 100g |
$402.00 | 2024-04-20 |
2-Cyclopropylamino-5-methyl-3-nitropyridine 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
1033202-65-1 (2-Cyclopropylamino-5-methyl-3-nitropyridine) 関連製品
- 290313-20-1(N-cyclopropyl-3-nitropyridin-2-amine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1033202-65-1)2-Cyclopropylamino-5-methyl-3-nitropyridine

清らかである:99%
はかる:25g
価格 ($):428.0